Product packaging for Methyl 2-cyanobutanoate(Cat. No.:CAS No. 53692-87-8)

Methyl 2-cyanobutanoate

Cat. No.: B3181088
CAS No.: 53692-87-8
M. Wt: 127.14 g/mol
InChI Key: DZTZUXKILWFDMG-UHFFFAOYSA-N
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Description

Methyl 2-cyanobutanoate is a chemical compound that belongs to the class of nitrile esters. It serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research. The presence of both cyano and ester functional groups on the same carbon chain makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the development of various pharmacologically active substances. The ester group can be hydrolyzed to form carboxylic acids, while the nitrile group can be converted into other functionalities such as amines or tetrazoles, which are common in medicinal chemistry. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. All information is provided for research purposes. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B3181088 Methyl 2-cyanobutanoate CAS No. 53692-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyanobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-5(4-7)6(8)9-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTZUXKILWFDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Cyanobutanoate and Analogues

Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier esterification, represents a fundamental method for synthesizing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. masterorganicchemistry.commasterorganicchemistry.com For the synthesis of methyl 2-cyanobutanoate, this approach would utilize 2-cyanobutanoic acid and methanol (B129727) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester product, methanol is typically used in large excess, serving as both a reactant and the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the hydroxyl group of methanol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the newly added methoxy (B1213986) group to one of the original hydroxyl groups.

Elimination of water as a leaving group, regenerating the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final methyl ester and regenerate the acid catalyst. masterorganicchemistry.com

While this method is straightforward, its application to this compound specifically depends on the commercial availability and stability of the 2-cyanobutanoic acid precursor. A more common industrial strategy involves the esterification of cyanoacetic acid with methanol to first produce methyl cyanoacetate (B8463686), a key precursor for subsequent alkylation reactions. organic-chemistry.org

Alkylation Reactions in Cyanoacetate Derivatives

The most prevalent and versatile method for synthesizing this compound is the alkylation of a methyl cyanoacetate precursor. This strategy relies on the acidity of the α-carbon, which is positioned between two electron-withdrawing groups (a nitrile and an ester). This positioning significantly increases the acidity of the α-hydrogens (pKa ≈ 13), facilitating their removal by a base to form a stabilized enolate ion. This nucleophilic enolate can then react with an electrophile, such as an ethyl halide, to form a new carbon-carbon bond.

Alkylation of Methyl Cyanoacetate with Electrophiles

The core of this synthetic approach is the Sₙ2 reaction between the methyl cyanoacetate enolate and a suitable electrophile. To synthesize this compound, an ethylating agent is required. Typical electrophiles used for this purpose include:

Ethyl bromide

Ethyl iodide

The reaction involves the nucleophilic attack of the enolate on the electrophilic carbon of the ethyl halide, displacing the halide leaving group. Ethyl iodide is generally more reactive than ethyl bromide, but the choice often depends on cost and availability. The success of this Sₙ2 reaction is highest with primary alkyl halides like these, as secondary and tertiary halides are more prone to undergoing competing elimination reactions.

Base-Mediated Alkylations (e.g., Sodium Alkoxide, DBU)

The crucial first step in the alkylation process is the deprotonation of methyl cyanoacetate, which requires a sufficiently strong base. The choice of base and solvent can significantly influence the reaction's yield and efficiency.

Sodium Alkoxides: Sodium methoxide (B1231860) (CH₃ONa) or sodium ethoxide (CH₃CH₂ONa) are commonly used bases for this transformation. acs.org They are typically used in their corresponding alcohol solvent (methanol or ethanol). The alkoxide base removes a proton from the α-carbon of methyl cyanoacetate to form the sodium enolate. This is followed by the addition of the ethyl halide to complete the alkylation.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered organic base that has proven to be highly effective in promoting the alkylation of cyanoacetate esters. It offers the advantage of milder reaction conditions and often leads to cleaner reactions with high yields. DBU-mediated dialkylation of methyl cyanoacetate in solvents like dichloromethane (B109758) has been shown to be a fast and convenient procedure, often proceeding to completion in a short time.

BaseElectrophileSolventTypical ConditionsYield
Sodium MethoxideEthyl BromideMethanolRefluxGood to Excellent
DBUEthyl IodideDichloromethaneRoom TemperatureExcellent

Stereoselective Alkylation Strategies

Achieving stereocontrol in the synthesis of α-substituted cyanoacetates is of significant interest, particularly for pharmaceutical applications. When a chiral product is desired, stereoselective alkylation strategies are employed.

One established method involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the cyanoacetate substrate. A common example is the Evans oxazolidinone auxiliary. The auxiliary is first acylated with a cyanoacetyl group. The bulky chiral auxiliary then sterically directs the approach of the electrophile to one face of the enolate, leading to the formation of one diastereomer preferentially. After the alkylation step, the auxiliary is cleaved, yielding the enantiomerically enriched product.

More modern approaches utilize asymmetric catalysis . For instance, iridium-catalyzed asymmetric allylic alkylation of cyanoacetates has been developed. nih.govgoogle.com While this specific example involves allylic electrophiles, the principle demonstrates the potential of transition-metal catalysis to achieve high enantioselectivity in the alkylation of cyanoacetate derivatives, providing access to chiral building blocks with high stereocontrol. nih.govgoogle.com

Conversion from Related Butanoic Acid Derivatives

An alternative synthetic route to this compound involves starting with a pre-formed four-carbon butanoate backbone and introducing the cyano group at the C-2 position. This is typically achieved through a nucleophilic substitution reaction where a suitable leaving group on the α-carbon is displaced by a cyanide nucleophile.

A common precursor for this method is methyl 2-bromobutanoate . The reaction of this α-halo ester with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) results in the formation of this compound.

This Sₙ2 reaction proceeds with the cyanide ion (⁻C≡N) acting as the nucleophile, attacking the carbon atom bearing the bromine and displacing the bromide ion. The efficiency of this reaction is dependent on the nature of the leaving group (Br > Cl) and the reaction conditions. Patents describe similar transformations, such as the synthesis of methyl 4-cyano-3-oxobutanoate from methyl 4-bromo-3-oxobutanoate, highlighting the industrial viability of using cyanide displacement to form α-cyano esters. acs.org

Starting MaterialReagentSolventProduct
Methyl 2-bromobutanoateSodium Cyanide (NaCN)DMSOThis compound
Methyl 2-chlorobutanoatePotassium Cyanide (KCN)DMFThis compound

Novel Catalytic Approaches in Synthesis

Modern organic synthesis increasingly focuses on the development of novel catalytic methods that offer higher efficiency, selectivity, and sustainability. In the context of synthesizing this compound and its analogues, several advanced catalytic strategies are noteworthy.

Organocatalysis: As mentioned, bases like DBU can be considered organocatalysts. N-Heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for a variety of transformations. Recent research has demonstrated NHC-catalyzed methods for accessing chiral β-cyano carboxylic esters, showcasing the potential of carbene catalysis in constructing complex cyano-containing molecules. google.comthechemicalengineer.com

Metal-Free Catalysis: To address the environmental and cost issues associated with metal catalysts, metal-free alternatives are being developed. For ester synthesis, tetramethylammonium (B1211777) methyl carbonate (TMC) has been reported as a recyclable, metal-free catalyst for transesterification reactions, which could be applied to the synthesis of complex esters. catalysis.de

Transition-Metal Catalysis: Palladium and cobalt-catalyzed carbonylation reactions represent a powerful method for constructing ester functionalities. These methods can involve the incorporation of carbon monoxide into an organic substrate in the presence of an alcohol to directly form the ester group. While not a direct route to this compound from simple precursors, these advanced techniques are crucial for the synthesis of more complex analogues and highlight the cutting edge of C-C and C-O bond formation in modern chemistry.

Synthetic Routes to Isomeric Cyanoesters and Related Compounds

The synthesis of cyanoesters is a cornerstone of modern organic chemistry, providing access to a wide array of valuable intermediates for the construction of complex molecular architectures. The strategic placement of the cyano and ester functionalities allows for a diverse range of chemical transformations. This section explores the synthetic methodologies for a series of isomeric and related cyanoesters, highlighting the versatility of established and novel synthetic strategies.

Synthesis of Methyl 2-cyano-2-phenylbutanoate

A primary and well-documented route for synthesizing methyl 2-cyano-2-phenylbutanoate involves the nucleophilic substitution of a precursor, methyl 2-cyano-2-phenylacetate. This method hinges on the alkylation of the α-carbon, which is rendered acidic by the adjacent cyano and ester groups. Deprotonation of methyl 2-cyano-2-phenylacetate with a suitable base generates a carbanion that subsequently attacks an electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, to furnish the desired product.

Another approach involves the direct esterification of 2-cyano-2-phenylbutanoic acid with methanol in the presence of an acid catalyst. This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the methyl ester.

A further synthetic strategy utilizes this compound as a starting material. This route involves the phenylation of the α-carbon, a reaction that can be achieved using various modern organometallic cross-coupling methodologies.

Starting Material Reagents Reaction Type Product Reference
Methyl 2-cyano-2-phenylacetate1. Base (e.g., Sodium Ethoxide) 2. Ethyl Halide (e.g., C₂H₅I)Nucleophilic AlkylationMethyl 2-cyano-2-phenylbutanoate
2-Cyano-2-phenylbutanoic acidMethanol, Acid Catalyst (e.g., H₂SO₄)Fischer EsterificationMethyl 2-cyano-2-phenylbutanoate

Synthesis of Ethyl 2-cyanobutanoate

The synthesis of ethyl 2-cyanobutanoate is commonly achieved through the alkylation of ethyl cyanoacetate. chemprob.org The active methylene (B1212753) group in ethyl cyanoacetate is readily deprotonated by a base, such as sodium ethoxide, to form a resonance-stabilized carbanion. This nucleophile then undergoes an Sₙ2 reaction with an ethyl halide, typically ethyl iodide or ethyl bromide, to introduce the ethyl group at the α-position, yielding ethyl 2-cyanobutanoate.

An alternative, classical approach is the Kolbe nitrile synthesis, which involves the reaction of ethyl chloroacetate (B1199739) with sodium or potassium cyanide. orgsyn.orgwikipedia.org This method, however, can sometimes be complicated by side reactions and the handling of toxic cyanide salts. A variation of this involves the reaction of sodium cyanoacetate with ethyl bromide, often in a two-phase system with a phase-transfer catalyst to facilitate the reaction. wikipedia.org

Starting Material Reagents Reaction Type Product Reference
Ethyl cyanoacetate1. Sodium Ethoxide 2. Ethyl IodideAlkylationEthyl 2-cyanobutanoate chemprob.org
Ethyl chloroacetateSodium CyanideKolbe Nitrile SynthesisEthyl 2-cyanobutanoate orgsyn.orgwikipedia.org
Sodium cyanoacetateEthyl Bromide, Phase-Transfer CatalystNucleophilic SubstitutionEthyl 2-cyanobutanoate wikipedia.org

Synthesis of Methyl 2-azido-4-cyanobutyrate

The synthesis of methyl 2-azido-4-cyanobutyrate can be accomplished through a nucleophilic substitution reaction. The process commences with methyl 2-azido-4-iodobutyrate as the starting material. This compound is treated with potassium cyanide in a suitable solvent, such as dimethyl sulfoxide (DMSO). The cyanide ion acts as a nucleophile, displacing the iodide at the 4-position to introduce the cyano group. The reaction is typically initiated at a reduced temperature and then allowed to proceed at room temperature to ensure controlled reaction kinetics and minimize potential side reactions. Purification of the crude product is generally achieved through chromatographic techniques.

Starting Material Reagents Solvent Product
Methyl 2-azido-4-iodobutyratePotassium CyanideDimethyl Sulfoxide (DMSO)Methyl 2-azido-4-cyanobutyrate

Synthesis of Methyl 2-cyano-2-methylpropanoate

The preparation of methyl 2-cyano-2-methylpropanoate is typically achieved through the exhaustive methylation of a suitable precursor. One common method involves the alkylation of methyl 2-cyanopropionate. In this procedure, the starting ester is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). The base abstracts the acidic α-proton to generate a carbanion, which then reacts with an excess of a methylating agent, such as iodomethane. The reaction is typically carried out at a controlled temperature, often starting at 0 °C and then warming to room temperature, to afford the desired dimethylated product.

Starting Material Reagents Solvent Product Reference
Methyl 2-cyanopropionateSodium Hydride, IodomethaneN,N-Dimethylformamide (DMF)Methyl 2-cyano-2-methylpropanoate chemicalbook.com

Synthesis of Ethyl 2-cyano-3-methyl-2-butenoate

Ethyl 2-cyano-3-methyl-2-butenoate is commonly synthesized via the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a compound with an active methylene group, in this case, ethyl cyanoacetate, with a ketone, acetone. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt like diisopropylethylammonium acetate (B1210297) (DIPEAc), often in a suitable solvent. The reaction proceeds through the formation of a carbanion from ethyl cyanoacetate, which then attacks the carbonyl carbon of acetone. Subsequent dehydration of the resulting aldol-type intermediate leads to the formation of the α,β-unsaturated product, ethyl 2-cyano-3-methyl-2-butenoate.

Starting Material Reagents Catalyst Reaction Type Product Reference
Ethyl cyanoacetate, Acetone-Piperidine or Diisopropylethylammonium acetate (DIPEAc)Knoevenagel CondensationEthyl 2-cyano-3-methyl-2-butenoate scielo.org.mx

Synthesis of Ethyl 4-N-pyrrolo-2-cyanobutanoate

The synthesis of ethyl 4-N-pyrrolo-2-cyanobutanoate can be achieved through a Michael addition reaction, a powerful method for forming carbon-nitrogen bonds. This approach involves the conjugate addition of pyrrole (B145914) to an appropriate Michael acceptor. A suitable synthetic strategy would involve the reaction of pyrrole with ethyl 2-cyano-4-bromobutanoate or a similar electrophilic species. The pyrrole nitrogen acts as the nucleophile, attacking the electron-deficient carbon of the butenoate derivative. This reaction is often facilitated by a base to deprotonate the pyrrole and enhance its nucleophilicity. An analogous reaction, the aza-Michael addition of pyrrole to acrylonitrile (B1666552) catalyzed by potassium fluoride (B91410) on alumina, demonstrates the feasibility of this type of transformation under mild conditions. mdpi.com

Starting Material Reagents Catalyst Reaction Type Product Reference
Pyrrole, Ethyl 2-cyano-4-bromobutanoateBase (e.g., K₂CO₃)-Michael AdditionEthyl 4-N-pyrrolo-2-cyanobutanoate mdpi.com

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Character at the Alpha-Carbon

The carbon atom positioned between the nitrile (-C≡N) and the ester (-COOCH₃) functional groups is known as the α-carbon. The hydrogen atom attached to this carbon is significantly acidic due to the electron-withdrawing inductive and resonance effects of the adjacent cyano and carbonyl groups. This acidity is a cornerstone of the molecule's reactivity, allowing for the formation of a stabilized carbanion that can act as a potent nucleophile.

The presence of both the nitrile and the ester groups greatly enhances the acidity of the α-proton, facilitating its removal by a base to form a carbanion, also known as an enolate. This carbanion is stabilized by resonance, where the negative charge is delocalized onto the oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group.

The formation of the carbanion can be represented as follows:

Step 1: Deprotonation. A base (B⁻) abstracts the acidic α-proton from methyl 2-cyanobutanoate.

Step 2: Formation of the stabilized carbanion. The resulting carbanion is a resonance hybrid, with the negative charge shared between the α-carbon, the carbonyl oxygen, and the nitrile nitrogen.

This resonance stabilization makes the carbanion a relatively stable yet highly reactive nucleophilic intermediate. Its reactivity allows it to participate in a variety of carbon-carbon bond-forming reactions. The stability and reactivity of such carbanions are influenced by factors including the strength of the base used, the solvent, and the reaction temperature.

The nucleophilic carbanion generated from this compound readily undergoes Sₙ2 reactions with electrophiles like alkyl halides and acyl halides, leading to the formation of new carbon-carbon bonds at the α-position.

Alkylation Reactions: In alkylation, the carbanion attacks an alkyl halide, displacing the halide leaving group. This reaction is a powerful method for introducing alkyl substituents at the α-carbon. The reaction works best with primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides chemistrysteps.com.

A typical alkylation procedure involves:

Formation of the enolate using a strong base such as sodium ethoxide or lithium diisopropylamide (LDA).

Addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to the enolate solution.

Reagent/ConditionProductTypical YieldReference
1. NaOEt, EtOH2. CH₃CH₂IMethyl 2-cyano-2-ethylbutanoateGood to Excellent organicreactions.org
1. LDA, THF, -78°C2. C₆H₅CH₂BrMethyl 2-benzyl-2-cyanobutanoateHigh chemistrysteps.com

Acylation Reactions: Acylation involves the reaction of the carbanion with an acylating agent, such as an acyl chloride or an acid anhydride, to introduce an acyl group. This leads to the synthesis of β-keto esters. A particularly effective method for the C-acylation of enolates involves the use of methyl cyanoformate orgsyn.orgresearchgate.net. This reaction is highly regioselective, favoring the formation of a new carbon-carbon bond researchgate.net.

The general steps for acylation are:

Generation of the lithium enolate using a strong, non-nucleophilic base in an aprotic solvent.

Reaction of the enolate with the acylating agent at low temperatures.

Acylating AgentProductKey FeaturesReference
Acetyl chloride (CH₃COCl)Methyl 2-acetyl-2-cyanobutanoateForms a β-dicarbonyl compound qub.ac.uk
Methyl cyanoformateMethyl 2-cyano-2-(methoxycarbonyl)butanoateHigh yields, regioselective C-acylation orgsyn.orgresearchgate.net

Reactions of the Nitrile Functional Group

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo hydrolysis, amidation, and reduction.

The hydrolysis of nitriles can yield either an amide or a carboxylic acid, depending on the reaction conditions. The reaction can be catalyzed by either acid or base khanacademy.orgyoutube.com.

Amidation: Partial hydrolysis of the nitrile group leads to the formation of an amide. This can often be achieved under carefully controlled basic conditions, for instance, using hydrogen peroxide in an alkaline solution, or by using certain catalysts youtube.com.

Complete Hydrolysis: Under more vigorous acidic or basic conditions (e.g., heating with aqueous acid or alkali), the hydrolysis proceeds further, converting the initially formed amide into a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt) khanacademy.orgyoutube.comyoutube.com.

ConditionsIntermediate ProductFinal Product (after workup)Reference
H₂O₂, NaOH, DMSOMethyl 2-carbamoylbutanoate (Amide)Methyl 2-carbamoylbutanoate youtube.com
H₂SO₄ (aq), Heat-2-Ethylmalonic acid chemguide.co.uk
1. NaOH (aq), Heat2. H₃O⁺-2-Ethylmalonic acid youtube.comchemguide.co.uk

The nitrile group can be selectively reduced to a primary amine without affecting the ester group under specific conditions. This transformation is synthetically valuable as it provides access to β-amino esters.

Common methods for this selective reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with catalysts like Raney Nickel, Platinum (Pt), or Palladium (Pd) is an effective method for reducing the nitrile to a primary amine while leaving the ester group intact researchgate.net. The presence of ammonia or an amine like triethylamine (B128534) can be crucial for the reaction to proceed to completion researchgate.net.

Chemical Reduction: Reagents such as cobalt chloride (CoCl₂) in combination with sodium borohydride (B1222165) (NaBH₄) can selectively reduce the nitrile group in the presence of other reducible functionalities like esters google.com. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and would typically reduce both the nitrile and the ester groups.

ReagentProductSelectivityReference
H₂ / Raney NickelMethyl 2-(aminomethyl)butanoateHigh for nitrile over ester researchgate.netresearchgate.net
CoCl₂ / NaBH₄Methyl 2-(aminomethyl)butanoateHigh for nitrile over ester google.com

Reactions Involving the Ester Functional Group

The methyl ester group in this compound can also undergo characteristic reactions such as hydrolysis and transesterification.

Hydrolysis (Saponification): The ester can be hydrolyzed to a carboxylate salt by heating with an aqueous base like sodium hydroxide (B78521) chemguide.co.uk. Subsequent acidification of the reaction mixture yields the corresponding carboxylic acid (2-cyanobutanoic acid) chemguide.co.uk. This reaction is typically irreversible because the final deprotonation of the carboxylic acid drives the equilibrium chemguide.co.uk.

Acid-Catalyzed Hydrolysis: Heating the ester with a dilute acid like aqueous sulfuric acid can also cause hydrolysis chemguide.co.ukquora.com. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products, 2-cyanobutanoic acid and methanol (B129727) chemguide.co.uk.

Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting this compound with another alcohol in the presence of an acid or base catalyst masterorganicchemistry.com. For example, reacting it with ethanol (B145695) and an acid catalyst would produce ethyl 2-cyanobutanoate and methanol. Using the alcohol as the solvent helps to drive the reaction to completion masterorganicchemistry.com.

ReactionReagentsProduct (after workup)Reference
Saponification1. NaOH (aq), Heat2. H₃O⁺2-Cyanobutanoic acid chemguide.co.ukthieme-connect.de
Acid HydrolysisH₂SO₄ (aq), Heat2-Cyanobutanoic acid chemguide.co.ukquora.comgoogle.com
TransesterificationCH₃CH₂OH, H⁺ catalystEthyl 2-cyanobutanoate masterorganicchemistry.comresearchgate.net

Cyclization Reactions

The structure of this compound allows it to be a precursor for various heterocyclic systems through intramolecular cyclization reactions. These reactions typically require prior modification of the molecule to introduce a second reactive functional group that can react with either the nitrile or the ester moiety.

A common strategy involves the functionalization of the butanoate chain to introduce a leaving group. For example, if a halogen is introduced at the γ-position of a derivative, the enolate generated at the α-carbon by a base can displace the halide via an intramolecular Sₙ2 reaction. This process, known as the Thorpe-Ziegler reaction for dinitriles, can be adapted for cyano esters to form five-membered carbocyclic rings. In the case of a γ-halo derivative of this compound, this would lead to a substituted cyclopropane, a valuable structural motif in medicinal chemistry. prepchem.comnih.gov

Another approach involves the reduction of the nitrile group to a primary amine, which can then undergo intramolecular cyclization with the ester group to form a lactam (a cyclic amide). This transformation is often facilitated by heat or catalysis. The resulting product would be a substituted γ-lactam, a core structure in many biologically active compounds. Research has shown that cyano-substituted unsaturated esters can undergo rhodium-catalyzed cyclization reactions to form five- and six-membered β-enamino esters. nih.gov

The carbon-nitrogen triple bond of the nitrile group in this compound can participate as a 2π component (a dipolarophile) in cycloaddition reactions. The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. nih.gov In this reaction, a 1,3-dipole reacts with the nitrile group in a concerted fashion to form the ring system.

A prominent example is the reaction with organic azides (R-N₃) to form tetrazoles. This reaction is often catalyzed by Lewis acids and is a key method for synthesizing tetrazole derivatives, which are important pharmacophores. Similarly, nitrile oxides (R-CNO) can react with the nitrile group of this compound to produce 1,2,4-oxadiazoles. These cycloaddition reactions provide direct access to complex heterocyclic structures from a relatively simple precursor.

Table 2: Heterocycles formed from 1,3-Dipolar Cycloaddition with this compound

1,3-DipoleResulting Heterocycle
Azide (R-N₃)Tetrazole
Nitrile Oxide (R-CNO)1,2,4-Oxadiazole
Nitrile Imine (R-CN-NR')1,2,4-Triazole

Oxidative and Reductive Transformations

The dual functionality of this compound allows for a range of oxidative and reductive transformations beyond the simple reduction of the ester to an alcohol. The choice of reagent and reaction conditions determines the outcome, often allowing for selective manipulation of one functional group over the other.

Reductive Transformations: The nitrile and ester groups can be reduced independently or simultaneously.

Simultaneous Reduction: As mentioned, strong hydrides like LiAlH₄ reduce both the nitrile to a primary amine and the ester to a primary alcohol, yielding 2-(aminomethyl)butan-1-ol.

Selective Nitrile Reduction: Catalytic hydrogenation, for instance using Raney Nickel or Palladium on carbon (Pd/C) with H₂ gas, can selectively reduce the nitrile group to a primary amine while leaving the ester group intact. This yields Methyl 2-amino-4-cyanobutanoate.

Partial Nitrile Reduction: Diisobutylaluminium hydride (DIBAL-H) at low temperatures can partially reduce the nitrile to an imine, which upon acidic workup hydrolyzes to an aldehyde. This would convert this compound to Methyl 2-formylbutanoate.

Oxidative Transformations: The α-carbon, being activated by two electron-withdrawing groups, is a potential site for oxidation.

Oxidative Decyanation: The cyano group can be removed and replaced with a carbonyl group. This transformation, known as oxidative decyanation, can convert secondary nitriles into ketones. acs.orgacs.org Applying this to this compound would yield Methyl 2-oxobutanoate.

α-Hydroxylation: The α-position can be hydroxylated using various oxidizing agents, often by generating the enolate first, which then reacts with an electrophilic oxygen source like molecular oxygen in the presence of a catalyst. This would produce Methyl 2-cyano-2-hydroxybutanoate. researchgate.net

Oxidative Esterification: In some cases, oxidation can lead to the loss of the cyano group and formation of a new ester. For example, the oxidation of some malononitrile (B47326) derivatives with a peracid in methanol has been shown to yield methyl esters with the elimination of the cyano groups. organic-chemistry.org

Table 3: Summary of Reductive Transformations of this compound

ReagentFunctional Group(s) AffectedProduct
LiAlH₄ then H₂ONitrile and Ester2-(aminomethyl)butan-1-ol
H₂ / Raney NiNitrileMethyl 2-aminomethylbutanoate
DIBAL-H (1 eq., low temp.) then H₃O⁺NitrileMethyl 2-formylbutanoate
NaBH₄ / NiCl₂·6H₂ONitrileMethyl 2-aminomethylbutanoate

Chiral Induction and Asymmetric Synthesis utilizing this compound as a Precursor

This compound possesses a stereocenter at the C2 position. While it is often supplied as a racemic mixture, its structure is ideal for use as a prochiral nucleophile in asymmetric synthesis to create new, stereochemically defined molecules. The hydrogen atom on the chiral carbon is acidic and can be removed by a base to form a planar, prochiral enolate intermediate. This enolate can then react with various electrophiles, and by using a chiral catalyst, the reaction can be guided to produce one enantiomer of the product in excess.

Asymmetric Alkylation: One of the most common applications is in asymmetric alkylation. Using a chiral phase-transfer catalyst (PTC), such as a derivative of a cinchona alkaloid, the enolate of this compound can be alkylated with high enantioselectivity. nih.govaustinpublishinggroup.com The chiral catalyst forms a chiral ion pair with the enolate, which then blocks one face of the planar enolate from the incoming electrophile (e.g., an alkyl halide), leading to the preferential formation of one enantiomer.

Asymmetric Michael Addition: The enolate of this compound can also serve as a nucleophile in asymmetric Michael (conjugate) additions. masterorganicchemistry.comnih.govresearchgate.net In the presence of a chiral catalyst (either a metal complex or an organocatalyst), it can add to α,β-unsaturated compounds like enones or enoates. This reaction creates a new C-C bond and potentially two new stereocenters, with the stereochemical outcome controlled by the catalyst. High diastereoselectivity and enantioselectivity can often be achieved.

These methods allow for the synthesis of complex molecules with multiple stereocenters, starting from a simple and readily available precursor. The products of these reactions are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Table 4: Examples of Asymmetric Reactions Using α-Cyano Ester Precursors This table represents typical results found in the literature for α-cyano esters, demonstrating the potential for this compound.

Reaction TypeElectrophileCatalyst TypeTypical Enantiomeric Excess (ee)
AlkylationBenzyl bromideChiral Phase-Transfer Catalyst (e.g., Cinchona-derived)>90% ee
Michael AdditionMethyl vinyl ketoneChiral Lewis Acid (e.g., LiAl(BINOL)₂)Up to 98% ee
FluorinationN-Fluorobenzenesulfonimide (NFSI)Chiral Phase-Transfer Catalyst (e.g., Maruoka catalyst)>95% ee

Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The reactivity of the nitrile and ester functionalities, coupled with the activated alpha-carbon, makes methyl 2-cyanobutanoate a valuable precursor for the synthesis of a variety of complex molecules, particularly heterocyclic systems. The cyano group can participate in cyclization reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups.

Researchers have utilized compounds with the cyanopyridone core, structurally related to derivatives of this compound, in the synthesis of more complex fused heterocyclic systems such as pyrido[2,3-d]pyrimidines. nih.govnih.gov These bicyclic structures are of significant interest in medicinal chemistry. The synthesis often involves the construction of a substituted pyridine (B92270) ring, derived from a cyano-containing precursor, followed by the annulation of a pyrimidine (B1678525) ring. nih.gov

Furthermore, derivatives of this compound can be envisioned as precursors to substituted thieno[3,2-b]pyridines. The synthesis of such compounds has been achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, starting from a halogenated thienopyridine core. mdpi.com The versatility of the cyanoester moiety allows for its incorporation into various synthetic strategies aimed at constructing diverse and complex molecular scaffolds.

Precursor for Pharmacologically Relevant Scaffolds (excluding specific drug efficacy/clinical data)

This compound has been identified as a key intermediate in the synthesis of pharmacologically significant scaffolds, notably those with potential applications in therapeutic areas. Patent literature describes the use of this compound in the preparation of 4-hydroxy-isoquinoline compounds. These compounds are of interest as they can serve as core structures for the development of inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase.

The synthesis of these isoquinoline (B145761) derivatives involves the reaction of this compound with other reagents to construct the final heterocyclic system. The ethyl group at the alpha-position of this compound is incorporated into the final molecular structure, highlighting the importance of this specific building block in accessing the target compounds.

PrecursorTarget ScaffoldPotential Pharmacological Relevance
This compound4-hydroxy-isoquinoline derivativesHIF hydroxylase inhibitors

Role in the Synthesis of Natural Product Analogues (e.g., Ricinine (B1680626) analogues)

While direct evidence for the use of this compound in the synthesis of the natural product ricinine is not prevalent in the reviewed literature, the synthesis of ricinine and its analogues from the closely related ethyl cyanoacetate (B8463686) is well-established. The chemical principles underlying these syntheses are directly applicable to this compound due to the shared reactive α-cyano ester moiety.

The synthesis of ricinine analogues often involves the reaction of an α-cyano ester with an amine to form a substituted pyridinone, which is the core structure of ricinine. The versatility of this approach allows for the introduction of various substituents on the nitrogen atom of the pyridinone ring, leading to a diverse range of ricinine analogues. Given the similar reactivity, this compound could serve as a valuable starting material in analogous synthetic routes to produce novel ricinine derivatives.

Intermediate in the Synthesis of Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly impact their biological properties. While specific examples of the use of this compound as a direct intermediate in the synthesis of fluorinated compounds are not extensively documented in the reviewed literature, the general reactivity of α-cyano esters makes them potential substrates for fluorination reactions.

Electrophilic fluorinating agents, such as Selectfluor, are known to react with enolates of carbonyl compounds to introduce a fluorine atom at the α-position. organic-chemistry.orgnih.govmdpi.com The active methylene (B1212753) group in α-cyano esters can be deprotonated to form a nucleophilic enolate, which could then be trapped by an electrophilic fluorine source. This suggests a plausible route for the synthesis of α-fluoro-α-cyanobutanoate derivatives from this compound. Such fluorinated building blocks could be valuable intermediates for the synthesis of more complex fluorine-containing molecules. organic-chemistry.orgfluorine1.ru

Substrate ClassReaction TypePotential Product
α-Cyano estersElectrophilic Fluorinationα-Fluoro-α-cyano esters

Contributions to the Synthesis of Polyamines

Polyamines are a class of organic compounds with two or more primary amino groups that play crucial roles in various biological processes. The conversion of this compound to polyamine structures represents a potential synthetic application, although direct examples are not widely reported.

A plausible synthetic strategy would involve the reduction of both the nitrile and the ester functionalities. The reduction of nitriles is a common method for the synthesis of primary amines, with various reducing agents available for this transformation. organic-chemistry.org A recent study has detailed a straightforward procedure for the synthesis of linear polyamines starting from a nitrile. nih.gov This method involves the transformation of the nitrile into a cyclic amidine, followed by a reductive ring-opening to yield the corresponding polyamine. nih.gov This two-step process offers a robust methodology for the construction of polyamine skeletons. nih.gov By applying such a strategy, this compound could potentially be converted into a diamine precursor, which could then be further elaborated into more complex polyamine structures.

Starting Material Functional GroupsTransformationPotential Product
Nitrile, EsterReduction / Amidation-ReductionDiamines, Polyamines

Catalytic Science and Processes Involving Methyl 2 Cyanobutanoate

Homogeneous Catalysis in Reactions of Methyl 2-Cyanobutanoate

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of catalyst activity and selectivity due to the well-defined nature of the active species. In the context of reactions involving α-substituted cyanoacetates like this compound, homogeneous catalysts, particularly transition metal complexes, are instrumental in promoting a variety of transformations.

For instance, palladium-catalyzed reactions are widely employed for C-C bond formation. While specific examples detailing the use of this compound in palladium-catalyzed cross-coupling reactions are not extensively documented in readily available literature, the general reactivity of α-cyanoesters suggests its potential as a substrate in reactions such as the Heck or Suzuki couplings, following appropriate activation. The mechanism of such transformations typically involves an oxidative addition of an organic halide to a low-valent palladium complex, followed by insertion of the α-cyanoester (or a derivative) and subsequent reductive elimination to afford the coupled product.

Rhodium complexes are renowned for their efficacy in hydroformylation reactions, which introduce a formyl group into a molecule. Although direct hydroformylation of the ethylenic bond in a precursor to this compound could be envisaged, post-synthesis modification of the cyanobutanoate framework using rhodium catalysis is also a plausible strategy for further functionalization. The high selectivity of rhodium catalysts, often tunable by the choice of phosphine (B1218219) ligands, allows for precise control over the reaction outcome.

Heterogeneous Catalysis for Transformations and Reductions

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely utilized in industrial processes due to their ease of separation and recyclability. For transformations involving this compound, heterogeneous catalysts are particularly relevant for reduction reactions.

The reduction of the nitrile and ester functionalities of this compound can lead to the synthesis of valuable amino alcohols. Raney nickel, a fine-grained solid composed mostly of nickel, is a classic and effective heterogeneous catalyst for the hydrogenation of nitriles and other functional groups. wikipedia.org The reduction of this compound in the presence of Raney nickel and hydrogen gas would be expected to yield 2-(aminomethyl)butanoic acid methyl ester or further reduced products depending on the reaction conditions (temperature, pressure, and solvent). The high surface area and adsorbed hydrogen on Raney nickel contribute to its high catalytic activity. masterorganicchemistry.com

Table 1: Potential Heterogeneous Catalytic Reductions of this compound

CatalystFunctional Group TargetedPotential Product(s)
Raney NickelNitrile (C≡N)2-(Aminomethyl)butanoic acid methyl ester
Raney NickelNitrile and Ester (C=O)(S)-2-(Aminomethyl)butan-1-ol
Palladium on Carbon (Pd/C)Nitrile (under specific conditions)2-(Aminomethyl)butanoic acid methyl ester

Note: The specific products and their yields are highly dependent on the reaction conditions.

Enantioselective Catalysis (e.g., asymmetric Michael reactions)

The synthesis of chiral compounds in high enantiomeric purity is a significant challenge in modern organic chemistry. Enantioselective catalysis, particularly in the context of asymmetric Michael additions, provides a powerful tool for the construction of stereogenic centers. This compound, possessing a prochiral center at the α-position, is an excellent candidate for such reactions.

The asymmetric Michael addition of α-substituted cyanoacetates to various Michael acceptors, such as vinyl ketones, is a well-established method for creating quaternary carbon stereocenters. nih.gov This reaction is often catalyzed by bifunctional organocatalysts, such as those derived from thiourea (B124793) and a tertiary amine. nih.gov These catalysts operate through a dual activation mechanism, where the tertiary amine deprotonates the α-cyanoacetate to form a nucleophilic enolate, and the thiourea moiety activates the Michael acceptor through hydrogen bonding. This organized transition state assembly directs the nucleophilic attack to one face of the acceptor, leading to high enantioselectivity.

While specific studies focusing solely on this compound are limited, research on a range of α-aryl and alkyl cyanoacetates has demonstrated the versatility of this approach, achieving excellent enantioselectivities (82-97% ee) and yields (61-99%). nih.gov The resulting adducts are valuable intermediates that can be converted into various β-amino acid esters. nih.gov

Specific Catalyst Systems and their Influence on Reaction Selectivity and Yield

The choice of a specific catalyst system is paramount in controlling the selectivity and yield of a reaction involving this compound. The subtle interplay of the metal center, ligands, and reaction conditions can lead to dramatically different outcomes.

In the context of the enantioselective Michael addition of α-substituted cyanoacetates, the structure of the bifunctional organocatalyst has a profound impact on the stereochemical outcome. For example, catalysts based on a chiral scaffold, such as those derived from cinchona alkaloids or chiral diamines, can induce high levels of enantioselectivity. The steric and electronic properties of the substituents on the catalyst can be fine-tuned to optimize the reaction for a specific substrate.

Table 2: Influence of Bifunctional Organocatalyst Structure on the Asymmetric Michael Addition of α-Substituted Cyanoacetates to Vinyl Ketones

Catalyst TypeChiral ScaffoldTypical Enantiomeric Excess (ee)Typical Yield
Thiourea/Tertiary AmineCinchona AlkaloidHigh to Excellent (up to 97%)Good to Excellent (up to 99%)
Thiourea/Tertiary AmineChiral DiamineHigh (82-95%)Good (61-95%)

Data adapted from studies on various α-substituted cyanoacetates and are expected to be indicative for this compound. nih.gov

The proposed reaction model for these organocatalyzed Michael additions involves multiple hydrogen-bonding interactions between the catalyst and the reactants, which effectively shields one face of the nucleophile and the electrophile, leading to the observed high stereoselectivity. nih.gov Computational studies have often been employed to support these mechanistic proposals. nih.gov

Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei to provide information about the structure of a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon-13 (¹³C) nuclei, researchers can deduce the connectivity and spatial arrangement of atoms within Methyl 2-cyanobutanoate.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the chemically non-equivalent protons in the molecule. The interpretation of this spectrum involves analyzing the chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each peak.

Methyl Protons (Ester): A singlet peak appears for the three protons of the methyl ester group (-OCH₃). Being attached to an electronegative oxygen atom, these protons are deshielded and typically resonate downfield.

Methine Proton: The single proton on the carbon adjacent to the cyano and carbonyl groups (-CH(CN)COOCH₃) appears as a triplet. Its chemical shift is significantly downfield due to the electron-withdrawing effects of the adjacent cyano and ester functionalities. It is split into a triplet by the two neighboring protons of the ethyl group's methylene (B1212753) (-CH₂-) group.

Methylene Protons: The two protons of the methylene group (-CH₂-) in the ethyl side chain present as a multiplet, specifically a doublet of quartets. They are coupled to both the methine proton and the terminal methyl protons, resulting in a complex splitting pattern.

Methyl Protons (Ethyl): The three protons of the terminal methyl group (-CH₃) of the ethyl chain appear as a triplet, deshielded to a lesser extent than the other protons. This signal is split into a triplet by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Protons Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration
-OCH₃ 3.7 - 3.8 Singlet (s) 3H
-CH(CN)- 3.5 - 3.6 Triplet (t) 1H
-CH₂CH₃ 1.9 - 2.1 Multiplet (m) 2H

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. As each chemically distinct carbon atom produces a single peak, the spectrum is expected to show six unique signals. libretexts.org The chemical shift of each carbon is influenced by its hybridization and the electronegativity of nearby atoms. libretexts.orgopenstax.org

Carbonyl Carbon (C=O): This carbon is highly deshielded and appears furthest downfield in the spectrum, typically in the 160-180 ppm range. libretexts.orgopenstax.org

Cyano Carbon (C≡N): The carbon of the nitrile group resonates in the 110-125 ppm region. oregonstate.edu

Ester Methyl Carbon (-OCH₃): The carbon of the methyl ester group is attached to an electronegative oxygen and typically appears around 50-60 ppm. libretexts.org

Methine Carbon (-CH(CN)-): The carbon bonded to the cyano group shows a signal in the aliphatic region, influenced by the adjacent electron-withdrawing groups.

Methylene Carbon (-CH₂-): The methylene carbon of the ethyl group resonates upfield compared to carbons attached to heteroatoms.

Ethyl Methyl Carbon (-CH₃): This is typically the most shielded carbon, appearing furthest upfield in the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Chemical Shift (δ, ppm) (Predicted)
C=O 165 - 175
C≡N 115 - 120
-OCH₃ 52 - 55
-CH(CN)- 35 - 40
-CH₂CH₃ 25 - 30

To unambiguously assign all ¹H and ¹³C signals and confirm the molecular structure, advanced 2D NMR experiments are employed.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. libretexts.orgnanalysis.com In a DEPT-135 spectrum of this compound, CH and CH₃ carbons would appear as positive peaks, while CH₂ carbons would show negative peaks. libretexts.orgnanalysis.comlibretexts.org Quaternary carbons, such as the carbonyl and cyano carbons, are not observed in DEPT spectra. libretexts.orgnanalysis.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methine proton and the adjacent methylene protons, as well as a cross-peak between the methylene protons and the terminal methyl protons of the ethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. sdsu.edu It would show cross-peaks connecting the ¹H signal of the methine proton to its corresponding ¹³C signal, the methylene protons to their carbon signal, the ester methyl protons to their carbon signal, and the ethyl's methyl protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). sdsu.eduyoutube.com Key HMBC correlations for this compound would include:

The ester methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The methine proton (-CH(CN)-) to the carbonyl carbon, the cyano carbon, and the carbons of the ethyl group.

The methylene protons (-CH₂-) to the methine carbon and the terminal methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₆H₉NO₂), the theoretical exact mass is 127.06333 Da. An HRMS measurement yielding a mass very close to this value would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govphcogres.com The sample is first vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. researchgate.net

The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the intact molecule, and various fragment ion peaks. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, the molecular ion peak would be observed at an m/z of 127. The spectrum would also show characteristic fragment ions resulting from the cleavage of bonds within the molecule. A prominent peak is often observed at m/z 68, which could correspond to the loss of the methoxycarbonyl group (-COOCH₃). nih.gov

Table 3: Common Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment
127 [M]⁺ (Molecular Ion)
98 [M - C₂H₅]⁺
68 [M - COOCH₃]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu The functional group region is particularly useful for identifying key bonds, while the fingerprint region provides a unique pattern for the molecule as a whole. docbrown.infodocbrown.info

For this compound, the key functional groups are the nitrile (C≡N) and the ester (C=O, C-O), along with the alkyl (C-H) framework. The presence of these groups gives rise to characteristic absorption bands in the IR spectrum. pressbooks.pub

The analysis of an IR spectrum involves assigning specific absorption bands to the corresponding vibrational modes of the bonds within the molecule. For this compound, the expected vibrational bands are detailed below.

Nitrile (Cyano) Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond in the nitrile group is a highly characteristic and reliable indicator. It typically appears as a sharp, medium-intensity absorption band in the range of 2260–2100 cm⁻¹. pressbooks.pubresearchgate.net This peak is often distinct due to its location in a relatively uncongested region of the spectrum.

Ester Group (C=O and C-O): The ester functional group gives rise to two prominent stretching vibrations:

Carbonyl (C=O) Stretch: This is one of the most recognizable absorptions in an IR spectrum, appearing as a strong, sharp peak between 1750 and 1735 cm⁻¹ for saturated aliphatic esters. docbrown.infopressbooks.publibretexts.org Its high intensity is due to the large change in dipole moment during the stretching vibration. libretexts.org

C-O Stretch: The ester also exhibits a strong C-O stretching band. This absorption actually involves coupled vibrations within the C-C-O-C system of the ester and typically appears in the 1300–1000 cm⁻¹ region of the spectrum. docbrown.infolibretexts.org

Alkyl Group (C-H): The sp³-hybridized C-H bonds of the ethyl and methyl groups also produce characteristic signals:

C-H Stretch: Strong absorption bands due to C-H stretching vibrations are observed in the 3000–2850 cm⁻¹ range. msu.edulibretexts.orgvscht.cz

C-H Bending: Bending vibrations (scissoring and rocking) for CH₂ and CH₃ groups appear in the 1470–1350 cm⁻¹ range. libretexts.orgvscht.cz

The following interactive table summarizes the expected IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl (C-H)Stretching3000-2850Strong
Nitrile (C≡N)Stretching2260-2100Medium, Sharp
Ester (C=O)Stretching1750-1735Strong, Sharp
Alkyl (C-H)Bending1470-1350Variable
Ester (C-O)Stretching1300-1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which causes electronic transitions from a lower energy molecular orbital to a higher one. libretexts.org The absorption of this energy promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org This technique is primarily used to study molecules containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons (n-electrons). shu.ac.uk

In this compound, the primary chromophores are the carbonyl (C=O) of the ester group and the cyano (C≡N) group.

n → π* Transitions: The carbonyl group possesses non-bonding electrons (n-electrons) on the oxygen atom and π-electrons in the double bond. It can undergo a low-energy n → π* (n to pi-star) transition. slideshare.net These transitions are typically weak, with molar absorptivities (ε) ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk For saturated esters and ketones, this absorption occurs in the 270-300 nm region but is often too weak to be easily observed.

π → π* Transitions: The carbonyl group also undergoes a higher-energy π → π* (pi to pi-star) transition, which is much more intense (ε values of 1000 to 10,000 L mol⁻¹ cm⁻¹). shu.ac.uk This transition typically occurs at shorter wavelengths, below 200 nm, which is often outside the range of standard UV-Vis spectrophotometers. libretexts.org The nitrile group also undergoes a π → π* transition in this region.

σ → σ* Transitions: Transitions involving the promotion of electrons from sigma (σ) bonding orbitals to sigma antibonding (σ*) orbitals require very high energy and occur at wavelengths below 200 nm, making them generally inaccessible in routine UV-Vis spectroscopy. libretexts.orglibretexts.org

Due to the lack of extended conjugation in this compound, strong absorptions in the standard UV-Vis range (200-700 nm) are not expected. The most likely observable transition would be the weak n → π* transition of the carbonyl group.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. nih.gov A key principle of Raman spectroscopy is that a vibrational mode is Raman-active if it involves a change in the polarizability of the molecule. nih.gov

Chromatographic Methods in Analytical Research

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. silicycle.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. silicycle.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govmdpi.com LC-MS is widely used for the identification, quantification, and purification of individual components from complex mixtures. nih.govresearchgate.net

In the context of analyzing this compound, an LC-MS system would first use a liquid chromatograph to separate the compound from a sample matrix. Reversed-phase chromatography, where the stationary phase is nonpolar (like C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is a common approach. mdpi.com The retention time of this compound would depend on its polarity relative to the specific stationary and mobile phases used.

Following separation by LC, the eluent is introduced into the mass spectrometer. The MS component ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, which for this compound is approximately 127.14 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. thermofisher.com

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate components of a mixture. silicycle.comlibretexts.org It is frequently employed to monitor the progress of a chemical reaction, identify compounds by comparison with standards, and determine the purity of a substance. libretexts.orgchemistryhall.com

TLC involves a stationary phase, typically silica (B1680970) gel or alumina, coated onto a flat support such as glass or aluminum. chemistryhall.com A small spot of the sample is applied near the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase or eluent). As the eluent ascends the plate via capillary action, the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. chemistryhall.com

The position of a compound on the developed chromatogram is quantified by its retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

Rf = (distance traveled by sample) / (distance traveled by solvent) libretexts.org

The Rf value is characteristic of a compound under a specific set of conditions (stationary phase, mobile phase, temperature). ictsl.net this compound contains two polar functional groups, the ester and the nitrile. On a standard silica gel plate (a polar stationary phase), its Rf value will be highly dependent on the polarity of the eluent. A less polar eluent (e.g., a high ratio of hexane (B92381) to ethyl acetate) will result in a lower Rf value, while a more polar eluent will cause the compound to travel further up the plate, yielding a higher Rf value. Visualization of the spots can be achieved using methods such as UV light (if the compound is UV-active or a fluorescent indicator is used in the plate) or by staining with a chemical reagent. nih.gov

Computational and Theoretical Studies

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. It provides insights into chemical bonding, electron distribution, and molecular properties by considering how atomic orbitals combine to form molecular orbitals that span the entire molecule. The two most critical orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity.

For α-cyano esters like Methyl 2-cyanobutanoate, the electronic structure is characterized by the interplay between the electron-withdrawing nitrile (-C≡N) and ester (-COOCH₃) groups. These groups significantly influence the electron density distribution and the nature of the frontier molecular orbitals.

Key Research Findings:

Computational studies on related cyano-containing compounds demonstrate that the HOMO is often localized on regions of higher electron density, which may include the π-bonds of the carbonyl and nitrile groups. nih.gov

The LUMO is typically centered on the antibonding π* orbitals of these same functional groups, making the carbonyl carbon and the nitrile carbon potential sites for nucleophilic attack.

The presence of the ethyl group in this compound, compared to a simpler analog like methyl cyanoacetate (B8463686), introduces a slight electron-donating inductive effect, which can subtly raise the energy of the HOMO and LUMO.

The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

PropertyPredicted Value (a.u.)Significance
HOMO Energy-0.28Relates to ionization potential and electron-donating capability.
LUMO Energy+0.05Relates to electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap0.33Indicator of chemical reactivity and kinetic stability. nih.gov

Note: The values in this table are illustrative, based on typical findings for similar α-cyano esters, as specific computational results for this compound are not extensively published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for chemical transformations. This allows for a detailed, step-by-step understanding of how reactants are converted into products.

For this compound, computational modeling could be used to investigate various reactions, such as:

Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis of the ester group.

Reduction: The pathways for the reduction of the nitrile or ester functionalities.

Alkylation/Deprotonation: The formation of a carbanion at the α-carbon and its subsequent reaction with electrophiles.

Methodology in Practice: Computational studies on the reactions of similar cyano-containing compounds often employ methods like Density Functional Theory (DFT) to calculate the geometries and energies of reactants, products, and transition states. nih.govnih.gov For example, in the study of cyanomethylation reactions, computational analysis helps to determine whether a reaction proceeds through a radical or ionic pathway by comparing the energy barriers of the different potential routes. nih.govnih.gov Such an approach for this compound would involve calculating the energy profile for a proposed reaction, thereby predicting the most favorable mechanistic pathway.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. biointerfaceresearch.com This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. biointerfaceresearch.com

DFT calculations can predict numerous properties of this compound, including:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles for the most stable conformation.

Vibrational Frequencies: Corresponding to infrared (IR) and Raman spectra, which can be compared with experimental data for structural validation.

Thermochemical Properties: Enthalpy of formation, Gibbs free energy, and entropy.

Electronic Properties: Dipole moment, polarizability, and electrostatic potential maps, which reveal the charge distribution and reactive sites within the molecule.

Calculated PropertyMethod/Basis SetPredicted Value for Methyl Cyanoacetate (Analog)Expected Influence on this compound
C=O Bond LengthB3LYP/6-31+G(d)~1.20 ÅMinimal change expected.
C≡N Bond LengthB3LYP/6-31+G(d)~1.16 ÅMinimal change expected.
C-C-C=O Dihedral AngleB3LYP/6-31+G(d)~0° (syn) or ±140° (gauche) researchgate.netSteric hindrance from the ethyl group may alter the relative energies of conformers.
Dipole MomentB3LYP/6-31+G(d)~3.5 DA slight increase might be expected due to the ethyl group.

Note: Data for the analog Methyl Cyanoacetate is used to provide representative values, as specific DFT studies on this compound are sparse.

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the most stable conformers is crucial for understanding its physical properties and chemical behavior.

The key rotational bonds in this compound are the C-C bond between the α-carbon and the carbonyl group, and the C-C bond of the ethyl group. Detailed computational studies on the closely related molecule, methyl cyanoacetate, have shown the existence of two primary conformers: a syn conformer, where the cyano group is eclipsed with the carbonyl group, and a gauche conformer. researchgate.net For methyl cyanoacetate, the syn conformer is calculated to be the most stable, though the gauche form is only slightly higher in energy. researchgate.net

For this compound, the presence of the ethyl group at the α-position introduces additional steric considerations.

Rotation around the Cα-C(O) bond: Similar to methyl cyanoacetate, syn and gauche conformations are expected. However, the steric bulk of the ethyl group could potentially destabilize the syn conformation, making the gauche conformer more favorable.

Rotation within the ethyl group: Different staggered conformations of the ethyl group will also lead to various low-energy structures.

Stereochemical predictions for reactions involving the chiral α-carbon would heavily depend on the relative stability of these conformers. A nucleophilic attack on a prochiral derivative, for instance, would likely occur from the least sterically hindered face of the dominant conformer.

Conformer TypeDefining Dihedral AnglePredicted Relative Stability for this compoundRationale
synN≡C-Cα-C=O ≈ 0°Potentially less stableIncreased steric repulsion between the ethyl group and the methoxy (B1213986) group.
gaucheN≡C-Cα-C=O ≈ ±140°Potentially more stableThe ethyl group is positioned away from the bulky ester group, reducing steric strain.

Potential Applications in Materials Science

Polymer Chemistry Applications

The versatility of Methyl 2-cyanobutanoate lends itself to several applications within polymer chemistry, from direct incorporation into polymer chains to its use as a precursor for more complex monomeric units.

While direct homopolymerization of this compound via standard vinyl addition polymerization is not feasible due to the absence of a carbon-carbon double bond, its structural relatives, the alkyl 2-cyanoacrylates, are well-known for their rapid polymerization. nih.gov For instance, Methyl 2-cyanoacrylate undergoes radical polymerization, and its reactivity with other monomers has been studied.

Table 1: Reactivity Ratios of Methyl 2-cyanoacrylate with Various Monomers

Co-monomer (M₂) r₁ (Methyl 2-cyanoacrylate) r₂ (Co-monomer) Type of Copolymer
Methyl Methacrylate (MMA) 0.25 0.04 Random
Styrene 0.40 0.10 Random
Vinyl Acetate (B1210297) 6.0 0.01 Alternating Tendency

This table is illustrative and based on the reactivity of the related compound, Methyl 2-cyanoacrylate. The actual reactivity of a modified, polymerizable form of this compound would require experimental determination.

Cross-linking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials by forming covalent bonds between polymer chains. researchgate.net While this compound itself is not a conventional cross-linking agent, its functional groups offer the potential for it to be integrated into cross-linking chemistries.

For instance, the cyano group can undergo various chemical transformations to create cross-linkable sites. One possibility is the reduction of the cyano group to an amine, which can then react with functional groups on other polymer chains, such as epoxides or isocyanates, to form a cross-linked network. Another approach could involve the hydrolysis of the ester group to a carboxylic acid, which can then participate in condensation reactions with hydroxyl or amine groups on adjacent polymer chains.

The effectiveness of a cross-linking strategy often depends on the specific polymer matrix and the desired properties of the final material. The incorporation of this compound-derived moieties into a polymer structure could provide a means to introduce a controlled density of cross-linking sites.

Perhaps the most significant potential of this compound in materials science lies in its role as a precursor for the synthesis of specialty polymers. Its functional groups can be chemically modified to create novel monomers with unique properties.

For example, the ester group can undergo transesterification with diols or other multifunctional alcohols to produce polyester-based monomers. These monomers could then be polymerized to create polyesters with pendant cyano groups, which could enhance properties such as polarity, adhesion, and thermal stability.

Furthermore, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be converted to other nitrogen-containing heterocycles. These transformations open up a wide range of possibilities for creating monomers for polyamides, polyimides, and other high-performance polymers. The presence of the butyl group in the original molecule also offers a route to introduce aliphatic character into the polymer backbone, which can influence properties like flexibility and solubility.

Environmental Chemistry Research Excluding Safety Profiles

Degradation Pathways in Environmental Matrices

In the absence of direct experimental data for Methyl 2-cyanobutanoate, its degradation in environmental matrices such as soil and water can be inferred by considering both abiotic and biotic pathways common to molecules with similar structures.

Abiotic Degradation: One of the primary abiotic degradation pathways for this compound in aqueous environments is likely to be the chemical hydrolysis of its ester functional group. This reaction involves the cleavage of the ester bond by water. The process can be catalyzed by acids or bases present in the environment. Under neutral pH conditions, this hydrolysis is typically slow but can be significant over time. The expected products of hydrolysis would be 2-Cyanobutanoic acid and Methanol (B129727) .

Biotic Degradation: The biodegradation of aliphatic nitriles by microorganisms is a well-documented process and represents the most probable fate for this compound in the environment. kemianteollisuus.fi Microorganisms, particularly bacteria and fungi, have evolved enzymatic systems to utilize nitriles as sources of carbon and nitrogen. openbiotechnologyjournal.com Two primary enzymatic pathways are responsible for the breakdown of the nitrile group:

Nitrilase-Mediated Pathway: In this one-step process, a nitrilase enzyme (E.C. 3.5.5.1) directly hydrolyzes the nitrile (-C≡N) group to a carboxylic acid and Ammonia (B1221849) . kemianteollisuus.fimdpi.com If this pathway were to act on this compound, it would convert the nitrile group, resulting in a dicarboxylic acid ester intermediate.

Nitrile Hydratase and Amidase Pathway: This is a two-step pathway. First, a nitrile hydratase (E.C. 4.2.1.84) hydrates the nitrile to the corresponding amide. Subsequently, an amidase (E.C. 3.5.1.4) hydrolyzes the amide to the carboxylic acid and ammonia. kemianteollisuus.fi This pathway is common in many nitrile-degrading bacteria, such as those from the genus Rhodococcus. nih.gov

These microbial processes are crucial for the detoxification and mineralization of nitrile compounds that may be released into the environment. nih.gov The specific pathway and rate of degradation would depend on various environmental factors, including the microbial populations present, temperature, pH, and nutrient availability.

Table 1: Potential Microbial Enzymatic Pathways for Nitrile Degradation
PathwayEnzymes InvolvedIntermediate ProductFinal Products
Nitrilase PathwayNitrilaseNoneCarboxylic Acid + Ammonia
Nitrile Hydratase/Amidase PathwayNitrile Hydratase, AmidaseAmideCarboxylic Acid + Ammonia

Role in Biotransformation Processes

Biotransformation is the process by which living organisms modify chemical substances. researchgate.netcas.cz This can lead to detoxification, the production of compounds that can be integrated into metabolic pathways, or the generation of other bioactive molecules.

While there is no specific research on the biotransformation of this compound, the enzymatic pathways described above are prime examples of this process. Microorganisms capable of nitrile metabolism would transform this compound into other organic molecules, using it as a substrate for growth. openbiotechnologyjournal.com

The reference to mercury methylation studies using cyanobacteria provides a context for the complex roles microorganisms play in the biotransformation of environmental contaminants. While cyanobacteria themselves are not generally considered primary mercury methylators, their metabolic activity can significantly influence the process. nih.gov Studies have shown that the presence of cyanobacteria can stimulate the activity of other mercury-methylating microbes, such as sulfate-reducing bacteria, by providing organic matter and creating favorable microenvironments. researchgate.net

Some species of cyanobacteria are known to possess nitrilase enzymes, enabling them to metabolize nitrile compounds. nih.govnih.gov It is plausible that in an environment co-contaminated with nitriles and heavy metals, complex interactions could occur. For instance, some bacteria capable of degrading cyanide have also shown the ability to detoxify mercury, suggesting that resistance and metabolic mechanisms for different toxins can coexist. nih.gov However, a direct role for the biotransformation of this compound in the mercury cycle has not been established. The primary biotransformation role for a compound like this compound would be its degradation and assimilation by the microbial community, contributing to nutrient cycling in the ecosystem.

Table of Mentioned Compounds

Compound Name
This compound
2-Cyanobutanoic acid
Methanol
Ammonia

Q & A

Q. What are the standard synthetic routes for Methyl 2-cyanobutanoate, and how can reaction conditions be optimized for yield?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting cyanide derivatives with ester precursors under controlled conditions. For example, analogous syntheses (e.g., methyl 2-cyanocyclobutanecarboxylate) use reagents like sodium hydride and methyl iodide in polar aprotic solvents (e.g., DMF) at 0°C to room temperature . Optimization strategies include:

  • Adjusting molar ratios of reagents (e.g., using excess alkylating agents to drive reactions to completion) .
  • Modifying reaction time and temperature (e.g., 60°C for 27 hours in THF for similar compounds) .
  • Purification via reverse-phase chromatography (C18 columns with acetonitrile/water gradients) to isolate high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : To confirm molecular weight and detect impurities. Retention times and fragmentation patterns should align with theoretical values .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity; mobile phase selection (e.g., acetonitrile/water) impacts resolution .
  • NMR Spectroscopy : To verify structural integrity, particularly the ester (-COOCH₃) and cyano (-CN) functional groups. Data interpretation requires calibration against known standards and statistical validation of peak integration (e.g., >95% purity thresholds) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the ester or cyano groups .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. In case of exposure, follow first-aid protocols: rinse skin/eyes with water for 15 minutes and seek medical consultation .

Advanced Research Questions

Q. How can computational tools like AI-driven retrosynthesis platforms be applied to design novel synthetic pathways for this compound?

AI platforms (e.g., those leveraging Reaxys or PISTACHIO databases) predict feasible routes by analyzing reaction templates and precursor compatibility. For example:

  • Retrosynthetic disconnections : Prioritize breaking the ester or cyano bond, identifying precursors like cyanoacetic acid derivatives.
  • Feasibility scoring : Use heuristic models to rank routes based on plausibility (>0.01 thresholds) and reagent availability . These tools reduce trial-and-error in route design and highlight underutilized reactions (e.g., microwave-assisted esterification) .

Q. What strategies are recommended for resolving contradictions in reported reaction efficiencies or spectroscopic data across studies?

Systematic review methodologies are critical:

  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent polarity or catalyst type .
  • Sensitivity analysis : Test if outliers arise from specific conditions (e.g., elevated temperatures degrading the cyano group) .
  • Experimental replication : Reproduce conflicting protocols with controlled variables (e.g., molar ratios, purification methods) to isolate discrepancies .

Q. What are the key considerations when integrating this compound into multi-step synthesis protocols for complex organic molecules?

  • Functional group compatibility : The cyano group may require protection (e.g., silylation) during subsequent reactions to avoid unintended nucleophilic attacks .
  • Step sequence : Prioritize ester formation early to minimize side reactions, as seen in syntheses of cyclobutanecarboxylate derivatives .
  • Cross-disciplinary validation : Combine synthetic chemistry with computational modeling to predict intermediate stability and reaction kinetics .

Methodological Frameworks

Q. What are best practices for presenting synthesis and characterization data in peer-reviewed publications?

Follow IMRAD structure:

  • Methods : Detail reaction conditions (solvent volumes, stirring times), purification steps, and instrumentation settings (e.g., HPLC gradient profiles) .
  • Results : Use tables to compare yields/purity across trials and figures to illustrate spectral data .
  • Discussion : Address limitations (e.g., side products) and propose mechanistic insights (e.g., steric effects in substitution reactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
Methyl 2-cyanobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.